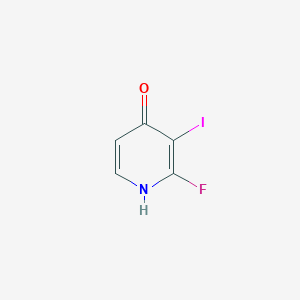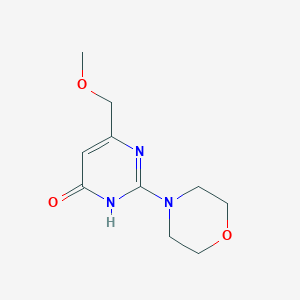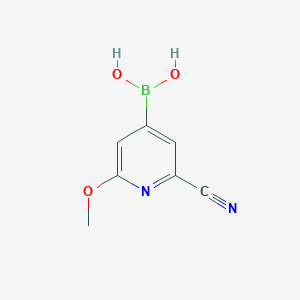
(2-Cyano-6-methoxypyridin-4-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyano-6-methoxypyridin-4-yl)boronic acid: is an organoboron compound with the molecular formula C7H7BN2O3 and a molecular weight of 177.95 g/mol . This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (2-Cyano-6-methoxypyridin-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2pin2) and a palladium catalyst . The reaction conditions often include a base such as potassium acetate (KOAc) and are conducted under an inert atmosphere at moderate temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes continuous flow setups for handling organolithium chemistry and electrophilic quenching . These methods ensure high yields and purity, making the compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: (2-Cyano-6-methoxypyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Common Reagents and Conditions:
Reagents: Bis(pinacolato)diboron (B2pin2), palladium catalysts (e.g., PdCl2(dppf)), and bases like potassium acetate (KOAc)
Conditions: Inert atmosphere, moderate temperatures, and sometimes the use of photoinduced borylation methods.
Major Products: The major products formed from these reactions are typically aryl or vinyl boronates, which can be further utilized in various organic synthesis applications .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2-Cyano-6-methoxypyridin-4-yl)boronic acid is widely used in the Suzuki-Miyaura coupling reaction to synthesize complex organic molecules . This reaction is crucial for the development of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: The compound’s ability to form stable carbon-carbon bonds makes it valuable in medicinal chemistry for the synthesis of biologically active molecules . It is also used in the development of diagnostic tools and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials . Its role in the synthesis of complex organic compounds makes it indispensable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2-Cyano-6-methoxypyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Cyanophenylboronic acid
Uniqueness: (2-Cyano-6-methoxypyridin-4-yl)boronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions . The presence of both cyano and methoxy groups enhances its versatility in organic synthesis compared to other boronic acids .
Propiedades
Fórmula molecular |
C7H7BN2O3 |
|---|---|
Peso molecular |
177.96 g/mol |
Nombre IUPAC |
(2-cyano-6-methoxypyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c1-13-7-3-5(8(11)12)2-6(4-9)10-7/h2-3,11-12H,1H3 |
Clave InChI |
UPIIJSQQYUJJQD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC(=C1)OC)C#N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide}](/img/structure/B12507356.png)
![[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12507357.png)
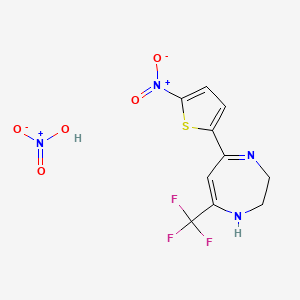


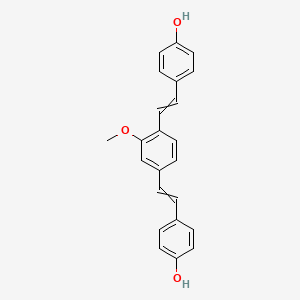
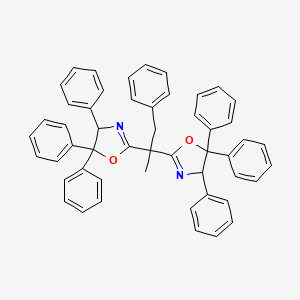
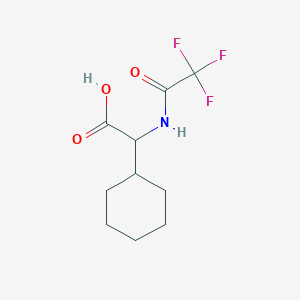
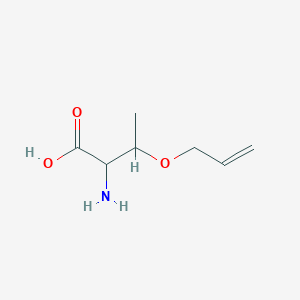
![7-ethyl-5-pyridin-3-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12507403.png)
![(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole](/img/structure/B12507416.png)
